molecular formula C12H14N2O3 B7821328 (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine

Cat. No.: B7821328
M. Wt: 234.25 g/mol
InChI Key: QYLNRGDQXLKRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine: is a chemical compound characterized by its unique structure, which includes an isoxazole ring fused to a phenyl group with methoxy substituents at the 3 and 4 positions. This compound has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with appropriate precursors under acidic conditions. The phenyl group with methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLNRGDQXLKRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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